molecular formula C13H15N3O2 B11378831 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B11378831
M. Wt: 245.28 g/mol
InChI Key: QQCIEUUZDUOEBP-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science. The structure of this compound includes a butanamide group attached to an oxadiazole ring, which is further substituted with a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with butanoyl chloride under acidic conditions to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the oxadiazole ring to more reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxadiazole ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide can be compared with other oxadiazole derivatives:

    N-(4-Methylphenyl)-3-oxobutanamide: Similar structure but with different functional groups, leading to distinct chemical and biological properties.

    4-(1,3-Dioxoisoindolin-2-yl)-N-phenylbutanamide: Another oxadiazole derivative with anticonvulsant activity, highlighting the diverse applications of oxadiazoles.

    3,4-Dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide: Known for its antifungal activity, showcasing the potential of oxadiazole derivatives in different therapeutic areas.

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C13H15N3O2/c1-3-4-11(17)14-13-12(15-18-16-13)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16,17)

InChI Key

QQCIEUUZDUOEBP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)C

Origin of Product

United States

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